molecular formula C5H9NOS B1305276 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole CAS No. 70349-07-4

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B1305276
CAS No.: 70349-07-4
M. Wt: 131.2 g/mol
InChI Key: ZQMAWVQJYKISDP-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities .

Preparation Methods

The synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. For example, thiazole derivatives can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to therapeutic effects .

Comparison with Similar Compounds

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:

Each of these compounds has distinct characteristics that make them suitable for specific applications, highlighting the versatility and importance of thiazole derivatives in various fields.

Properties

IUPAC Name

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-7-4-5-6-2-3-8-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMAWVQJYKISDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220627
Record name Thiazole, 4,5-dihydro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70349-07-4
Record name Thiazole, 4,5-dihydro-2-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070349074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4,5-dihydro-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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